![molecular formula C22H20F3N5O B2577759 N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-09-3](/img/structure/B2577759.png)

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

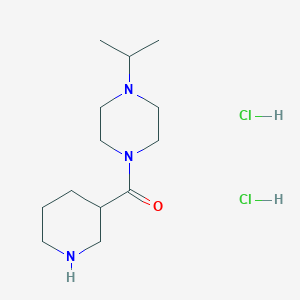

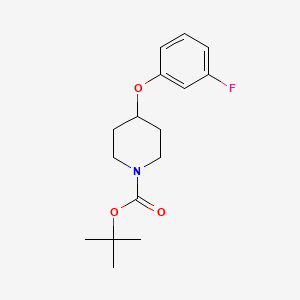

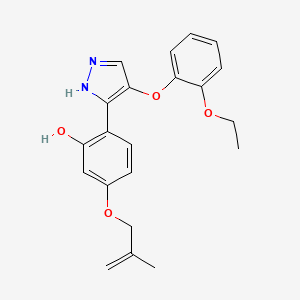

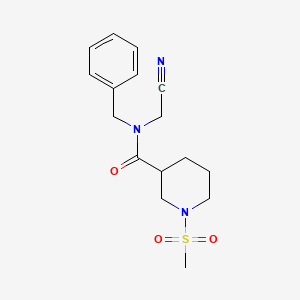

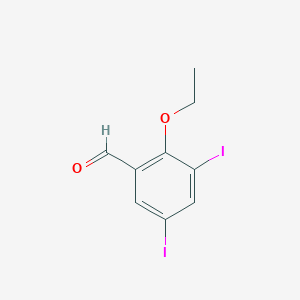

“N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are part of a larger class of compounds known as heterocycles, which are rings that contain at least two different elements as part of its ring structure .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The presence of the triazolopyrimidine core suggests that it may have the ability to form specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions could involve the triazolopyrimidine core and the various substituents present in the molecule .Scientific Research Applications

Antibacterial Agents

The triazolopyrimidine derivatives have been studied for their potential as antibacterial agents. They have shown moderate to good activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The compound’s ability to inhibit bacterial growth makes it a candidate for further development into new antibacterial drugs.

Anticancer Research

In the field of oncology, triazolopyrimidines have been explored for their anticancer properties. Some derivatives have been found to exhibit activity against human cancer cell lines, leading to cell death by apoptosis as they inhibit critical enzymes like CDK . This compound could be part of a new class of anticancer medications.

Antifungal Applications

The structural motif of triazolopyrimidines is known to be effective in antifungal drugs. The presence of the triazole ring, in particular, is a common feature in several antifungal pharmaceuticals . Research into this compound could lead to the development of new treatments for fungal infections.

Agricultural Chemistry

In agriculture, triazolopyrimidines can be used to develop new pesticides or herbicides. Their biological activity can be harnessed to protect crops from pests and diseases, potentially leading to more sustainable farming practices .

Material Chemistry

The unique structure of triazolopyrimidines allows them to form non-covalent bonds with various enzymes and receptors, which is valuable in material chemistry for creating new materials with specific properties .

Enzyme Inhibition

Triazolopyrimidines have been identified as potential enzyme inhibitors. They can inhibit enzymes like carbonic anhydrase and cholinesterase, which are targets for treating conditions such as glaucoma and Alzheimer’s disease .

Future Directions

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O/c1-12-4-9-17(13(2)10-12)29-20(31)18-14(3)28-21-26-11-27-30(21)19(18)15-5-7-16(8-6-15)22(23,24)25/h4-11,19H,1-3H3,(H,29,31)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCIPNYFERVAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)

![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)

![1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2577693.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)